N,N'-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide)

Description

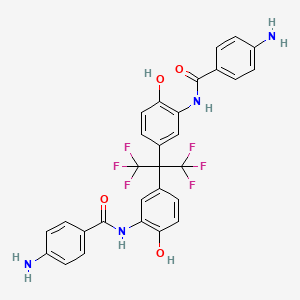

N,N'-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) (CAS: 220426-92-6; molecular formula: C₂₉H₂₂F₆N₄O₄) is a fluorinated aromatic compound featuring a rigid perfluoropropane-2,2-diyl core flanked by two phenolic moieties. Each phenolic group is further functionalized with a 4-aminobenzamide substituent. The compound is industrially significant, with a production capacity exceeding 2000 kg/month, and is utilized in semiconductor manufacturing and high-performance polymer synthesis .

Properties

Molecular Formula |

C29H22F6N4O4 |

|---|---|

Molecular Weight |

604.5 g/mol |

IUPAC Name |

4-amino-N-[5-[2-[3-[(4-aminobenzoyl)amino]-4-hydroxyphenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-hydroxyphenyl]benzamide |

InChI |

InChI=1S/C29H22F6N4O4/c30-28(31,32)27(29(33,34)35,17-5-11-23(40)21(13-17)38-25(42)15-1-7-19(36)8-2-15)18-6-12-24(41)22(14-18)39-26(43)16-3-9-20(37)10-4-16/h1-14,40-41H,36-37H2,(H,38,42)(H,39,43) |

InChI Key |

LDGUDGFIILODSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(C3=CC(=C(C=C3)O)NC(=O)C4=CC=C(C=C4)N)(C(F)(F)F)C(F)(F)F)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) typically involves the reaction of perfluoropropane-2,2-diyl bisphenol with 4-aminobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential as a biochemical probe and in drug design.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and amine groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Perfluoropropane Cores

Compound 1 : 4,4′-(((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy))-bis(2,3,5,6-tetrafluoropyridine)

- Structure : The perfluoropropane core is linked to two tetrafluoropyridine groups via ether bonds.

- Synthesis: Achieved via nucleophilic aromatic substitution between pentafluoropyridine and 4,4′-(perfluoropropane-2,2-diyl)diphenol, yielding 95% with >98% purity. Structure confirmed by X-ray crystallography .

- Applications : Used in aerospace polymers due to exceptional thermal stability (>300°C) and resistance to harsh environments. The ether linkages enhance flexibility compared to amide-based analogues.

6FDA-I4A : 5,5′-(Perfluoropropane-2,2-diyl)bis(2-(4-(1H-imidazol-1-yl)phenyl)isoindoline-1,3-dione)

- Structure : Combines perfluoropropane with isoindoline-dione and imidazole groups.

- Synthesis : Derived from 6FDA (hexafluorodianhydride) and diamine precursors via polycondensation .

- Applications: Serves as a monomer for polyimides with high glass transition temperatures (Tg > 350°C), used in electronics and coatings. Imidazole groups facilitate metal coordination, enabling hybrid materials.

FTPA-V and FPCz-V : Cross-linkable Hole-Transport Materials (HTMs)

Functional Group Variations and Property Impacts

| Compound | Core | Functional Groups | Key Properties | Applications |

|---|---|---|---|---|

| Target Compound | Perfluoropropane | Benzamide, amino, hydroxy | High H-bonding, reactivity, moderate Tg | Semiconductors, polyamides |

| Compound 1 | Perfluoropropane | Ether, tetrafluoropyridine | Flexibility, extreme thermal stability | Aerospace polymers |

| 6FDA-I4A | Perfluoropropane | Imidazole, isoindoline | High Tg, metal coordination | Electronics, coatings |

| FTPA-V | Perfluoropropane | Vinyl, diphenylamine | Cross-linkable, high hole mobility | OLEDs |

- Thermal Stability : Ether-linked compounds (e.g., Compound 1) generally surpass amide-based analogues due to reduced hydrogen bonding, which lowers melting points but enhances processability.

- Reactivity: The target compound’s amino groups enable post-functionalization (e.g., epoxy curing), unlike inert ether or imidazole derivatives.

- Solubility : Fluorinated ethers (Compound 1) exhibit better solubility in organic solvents than amide-rich structures, which may require polar aprotic solvents.

Q & A

Q. What are the optimal synthetic routes for N,N'-((Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene))bis(4-aminobenzamide), considering fluorinated intermediates?

- Methodological Answer : The synthesis involves coupling fluorinated precursors with aromatic diamine derivatives. A two-step approach is recommended:

Fluorinated Core Preparation : React perfluoropropane-2,2-diol with 6-hydroxy-3,1-phenylene derivatives under anhydrous conditions using trifluoromethanesulfonic acid as a catalyst to form the bis-phenylene fluorinated core .

Amidation : Introduce 4-aminobenzamide groups via nucleophilic acyl substitution. Use N-hydroxysuccinimide (NHS) esters or carbodiimide crosslinkers (e.g., EDC) in dimethylacetamide (DMAc) at 60°C for 24 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) .

Critical Note : Fluorinated intermediates require inert atmospheres (N₂/Ar) to prevent hydrolysis. Purify via column chromatography (silica gel, gradient elution with dichloromethane/methanol) .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), hydroxyl groups (δ 5.0–6.0 ppm, broad), and amide NH (δ 8.5–9.5 ppm). Compare integration ratios to theoretical values .

- ¹⁹F NMR : Confirm perfluoropropane signals (δ -70 to -80 ppm for CF₃ groups) .

- LC-MS (ESI) : Validate molecular weight (calc. ~700–800 g/mol) and detect impurities. Use reverse-phase C18 columns with acetonitrile/water (+0.1% formic acid) .

- FT-IR : Verify amide C=O stretches (~1650–1680 cm⁻¹) and hydroxyl O-H (~3200–3500 cm⁻¹) .

Q. What are the recommended storage conditions to maintain its stability?

- Methodological Answer :

- Temperature : Store at -20°C in sealed, light-resistant vials to prevent photodegradation of fluorinated and phenolic groups .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of amide bonds.

- Solubility Considerations : If stored in solution (e.g., DMSO), aliquot to minimize freeze-thaw cycles. Confirm stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Contradiction Analysis : If ¹H NMR integration ratios deviate, assess for rotational isomerism (amide bonds) or paramagnetic impurities. Repeat under higher field strength (500+ MHz) .

- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For ¹⁹F NMR inconsistencies, check for solvent interactions (e.g., DMSO-d₆ may shift CF₃ signals) .

- Theoretical Alignment : Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. What strategies mitigate side reactions when introducing perfluorinated groups?

- Methodological Answer :

- Fluorophile Catalysts : Use tris(pentafluorophenyl)borane to stabilize fluorinated intermediates and reduce unwanted polymerization .

- Temperature Control : Maintain reactions below 70°C to prevent CF₃ group degradation.

- Quenching Protocols : Add cold aqueous NaHCO₃ to terminate reactions, followed by extraction with fluorophilic solvents (e.g., perfluorohexane) .

Q. How to design biological activity assays for this compound, given its structural features?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., kinases, cytochrome P450) due to the compound’s fluorinated aromatic core .

- Assay Conditions :

Solubility : Pre-dissolve in DMSO (≤1% v/v final concentration) to avoid aggregation.

Fluorescence Interference : Test for autofluorescence (ex/em ~280/350 nm) and use quenching agents if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.